molecular formula C20H25O3P B134671 Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide CAS No. 503817-58-1

Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide

Cat. No.: B134671
CAS No.: 503817-58-1
M. Wt: 344.4 g/mol
InChI Key: QJDKEWQRFWUBTB-UHFFFAOYSA-N
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Description

Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide is a chemical compound with the molecular formula C20H25O3P and a molecular weight of 344.38 g/mol . It is characterized by the presence of a phosphine oxide group attached to a diphenyl moiety and a tetrahydropyran ring. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide typically involves the reaction of diphenylphosphine oxide with a suitable alkylating agent, such as 3-bromopropyl tetrahydropyranyl ether. The reaction is carried out under anhydrous conditions, often in the presence of a base like potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the availability of high-purity starting materials, and optimizing reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diphenylphosphine oxide derivatives, while reduction can produce diphenylphosphine .

Scientific Research Applications

Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal ions, making the compound useful in catalysis and coordination chemistry. The tetrahydropyran ring provides additional stability and steric effects, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide is unique due to the presence of the tetrahydropyran ring, which imparts distinct steric and electronic properties. This makes it a valuable compound in research applications where specific reactivity and stability are required .

Properties

IUPAC Name

2-(3-diphenylphosphorylpropoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25O3P/c21-24(18-10-3-1-4-11-18,19-12-5-2-6-13-19)17-9-16-23-20-14-7-8-15-22-20/h1-6,10-13,20H,7-9,14-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDKEWQRFWUBTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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